N-{4-[(3-{imidazo[1,2-a]pyridin-2-yl}phenyl)sulfamoyl]phenyl}acetamide
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Overview
Description
Imidazo[1,2-a]pyridines are a class of compounds that have attracted significant interest in the medicinal chemistry community due to their promising and diverse bioactivity . This includes antiviral, antiulcer, antibacterial, anticancer, antifungal, and antituberculosis properties . Some synthetic drugs that contain this imidazo[1,2-a]pyridine have been commercialized .
Synthesis Analysis
A common method for the synthesis of these compounds involves a condensation reaction of an α-bromocarbonyl compound with 2-aminopyridine derivatives . Other methods include treating 2-aminopyridines with α-haloketones in polar organic solvents .Molecular Structure Analysis
The imidazo[1,2-a]pyridine core is a fused bicyclic structure, consisting of an imidazole ring fused with a pyridine moiety .Chemical Reactions Analysis
Several chemical reactions involving imidazo[1,2-a]pyridines have been reported. For instance, a CuI-catalyzed aerobic oxidative synthesis of imidazo[1,2-a]pyridines from 2-aminopyridines and acetophenones has been described . This reaction is compatible with a broad range of functional groups and also enables the formation of alkenyl-substituted imidazoheterocycles by using unsaturated ketones as substrates .Physical and Chemical Properties Analysis
The physical and chemical properties of a specific compound would depend on its exact structure. For instance, one study reported the synthesis of an imidazo[1,2-a]pyridine derivative as an off-white solid with a melting point of 70–75°C .Scientific Research Applications
Mycobacterium Tuberculosis Inhibition
3-Amino-imidazo[1,2-a]pyridines, closely related to the compound , have been identified as novel Mycobacterium tuberculosis glutamine synthetase inhibitors. This discovery represents the first drug-like inhibitors for this enzyme, with certain derivatives exhibiting potent inhibitory activity, suggesting a promising avenue for tuberculosis treatment research (Odell et al., 2009).
Antimicrobial Applications
Studies on novel thiazole, pyridone, pyrazole, chromene, hydrazone derivatives bearing a sulfamoyl moiety, closely related to the query compound, have highlighted their potential as antimicrobial agents. This research aimed at synthesizing heterocyclic compounds incorporating the sulfamoyl group to act against microbial infections, showcasing promising antibacterial and antifungal activities (Darwish et al., 2014).
Antitumor Activity
A series of N-(8-(3-ureidophenyl)imidazo[1,2-a]pyridin-6-yl)acetamide derivatives, which share structural similarities with the query compound, were synthesized and evaluated for antitumor activity. These compounds demonstrated significant anticancer activity against various cancer cell lines, indicating the therapeutic potential of imidazo[1,2-a]pyridine and urea derivatives in cancer treatment (Chena et al., 2022).
Future Directions
Mechanism of Action
Target of Action
This compound contains an imidazo[1,2-a]pyridine moiety , which is recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry . Therefore, it’s plausible that this compound could interact with multiple targets, depending on its specific chemical structure and modifications.
Mode of Action
Compounds containing the imidazo[1,2-a]pyridine moiety are known to interact with their targets through various mechanisms, such as inhibition, activation, or modulation . The specific mode of action would depend on the nature of the target and the structural features of the compound.
Biochemical Pathways
Imidazo[1,2-a]pyridine derivatives are known to have diverse bioactivity, suggesting that they may affect multiple biochemical pathways
Pharmacokinetics
Pharmacokinetic studies are crucial for understanding the bioavailability of a compound, its distribution within the body, its metabolic stability, and its route of elimination
Result of Action
Compounds containing the imidazo[1,2-a]pyridine moiety have been reported to exhibit a wide range of biological activities, including antiviral, antiulcer, antibacterial, anticancer, antifungal, and antituberculosis properties . The specific effects of Oprea1_750872 would depend on its specific targets and mode of action.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, presence of other molecules, and cellular environment can impact the compound’s stability, its interaction with its targets, and its overall efficacy . .
Properties
IUPAC Name |
N-[4-[(3-imidazo[1,2-a]pyridin-2-ylphenyl)sulfamoyl]phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4O3S/c1-15(26)22-17-8-10-19(11-9-17)29(27,28)24-18-6-4-5-16(13-18)20-14-25-12-3-2-7-21(25)23-20/h2-14,24H,1H3,(H,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNQODOVBHNRZRF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC(=C2)C3=CN4C=CC=CC4=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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